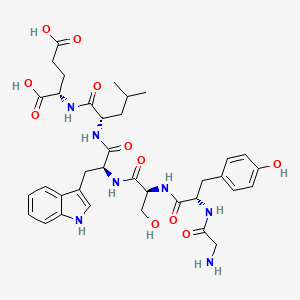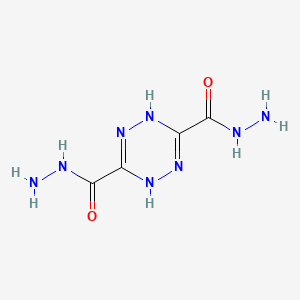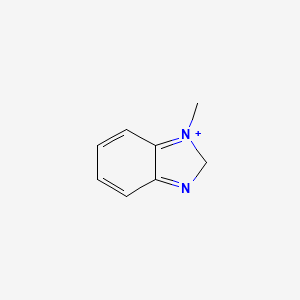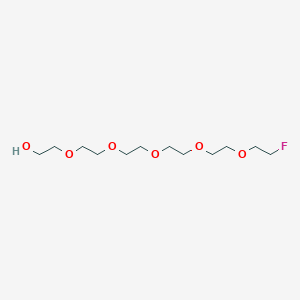![molecular formula C8H14F3NO B14203483 [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol CAS No. 831169-71-2](/img/structure/B14203483.png)
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol is a chemical compound with a piperidine ring substituted with a trifluoroethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoroethyl iodide.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include trifluoroethyl-substituted piperidine derivatives, hydroxymethyl-substituted piperidine derivatives, and various oxidized or reduced forms of the compound.
Scientific Research Applications
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol can be compared with other similar compounds, such as:
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]amine: This compound lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]acetate: The acetate group alters the compound’s solubility and reactivity.
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]ethyl ether:
The uniqueness of this compound lies in its combination of trifluoroethyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
831169-71-2 |
|---|---|
Molecular Formula |
C8H14F3NO |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
[(3R)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-2-7(4-12)5-13/h7,13H,1-6H2/t7-/m1/s1 |
InChI Key |
HCHMELHRMTYUIH-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC(F)(F)F)CO |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)


![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)


![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)
![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)

